Cas no 1564751-78-5 (1-(5-fluoropyridin-3-yl)cyclopropan-1-ol)

1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 化学的及び物理的性質
名前と識別子
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- 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol
- 1564751-78-5
- SCHEMBL23231457
- EN300-2006617
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- インチ: 1S/C8H8FNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2
- InChIKey: NIRGZIOHCOILRM-UHFFFAOYSA-N
- ほほえんだ: FC1=CN=CC(=C1)C1(CC1)O
計算された属性
- せいみつぶんしりょう: 153.058992041g/mol
- どういたいしつりょう: 153.058992041g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 33.1Ų
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-2006617-0.25g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.25g |
$906.0 | 2023-09-16 | ||
Enamine | EN300-2006617-0.5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.5g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-2006617-2.5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
Enamine | EN300-2006617-5.0g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 5g |
$3520.0 | 2023-06-02 | ||
Enamine | EN300-2006617-1g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 1g |
$986.0 | 2023-09-16 | ||
Enamine | EN300-2006617-10g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 10g |
$4236.0 | 2023-09-16 | ||
Enamine | EN300-2006617-0.05g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.05g |
$827.0 | 2023-09-16 | ||
Enamine | EN300-2006617-10.0g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 10g |
$5221.0 | 2023-06-02 | ||
Enamine | EN300-2006617-5g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 5g |
$2858.0 | 2023-09-16 | ||
Enamine | EN300-2006617-0.1g |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol |
1564751-78-5 | 0.1g |
$867.0 | 2023-09-16 |
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol 関連文献
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602
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Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
1-(5-fluoropyridin-3-yl)cyclopropan-1-olに関する追加情報
Research Brief on 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol (CAS: 1564751-78-5) in Chemical Biology and Pharmaceutical Applications
1-(5-fluoropyridin-3-yl)cyclopropan-1-ol (CAS: 1564751-78-5) is a fluorinated cyclopropanol derivative that has recently garnered attention in chemical biology and pharmaceutical research due to its potential as a versatile building block in drug discovery. This compound features a cyclopropane ring fused with a fluoropyridine moiety, a structural motif known to confer metabolic stability and enhanced binding affinity in bioactive molecules. Recent studies have explored its utility in the synthesis of kinase inhibitors, antiviral agents, and other therapeutically relevant small molecules.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the use of 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol as a key intermediate in the development of novel Bruton's tyrosine kinase (BTK) inhibitors. The fluoropyridine group was found to significantly improve target engagement through halogen bonding interactions, while the cyclopropanol moiety contributed to optimal pharmacokinetic properties. The resulting compounds showed potent activity against BTK with IC50 values in the low nanomolar range, highlighting the importance of this scaffold in kinase inhibitor design.
Another significant application was reported in a recent ACS Infectious Diseases publication, where derivatives of 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol were investigated as potential antiviral agents against RNA viruses. The compound's ability to serve as a bioisostere for phosphate groups made it particularly valuable in the design of nucleotide analogs. Molecular docking studies revealed favorable interactions with viral polymerase active sites, suggesting promise for further development as broad-spectrum antiviral therapeutics.
Synthetic approaches to 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol have also seen advancements. A 2024 Organic Process Research & Development paper described an improved catalytic asymmetric synthesis route using chiral copper complexes, achieving >99% ee and 85% yield on multigram scale. This methodological breakthrough addresses previous challenges in stereoselective preparation of the compound, facilitating its broader application in medicinal chemistry programs.
The compound's physicochemical properties have been systematically characterized in recent computational studies. QSPR models predict favorable drug-like characteristics including moderate lipophilicity (cLogP ~1.8), good solubility (>50 mg/mL in aqueous buffers), and metabolic stability (t1/2 > 120 min in human liver microsomes). These attributes, combined with its synthetic versatility, position 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol as a privileged scaffold in contemporary drug discovery.
Ongoing research is exploring the compound's potential in targeted protein degradation (PROTACs) and covalent inhibitor design. Preliminary results presented at the 2024 American Chemical Society National Meeting showed successful incorporation into CRBN-recruiting PROTACs, with demonstrated degradation of several oncology targets. The fluoropyridine moiety appears to enhance cell permeability while maintaining favorable physicochemical properties in these bifunctional molecules.
In conclusion, 1-(5-fluoropyridin-3-yl)cyclopropan-1-ol (1564751-78-5) represents an increasingly important structural motif in medicinal chemistry, with demonstrated applications across multiple therapeutic areas. Its unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity make it a valuable tool for drug discovery. Future research directions likely include expansion of its applications in fragment-based drug discovery and further optimization of synthetic routes for industrial-scale production.
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